molecular formula C19H26N2O B12793621 2-(Nonan-5-yl)-3-phenoxypyrazine CAS No. 5008-87-7

2-(Nonan-5-yl)-3-phenoxypyrazine

Cat. No.: B12793621
CAS No.: 5008-87-7
M. Wt: 298.4 g/mol
InChI Key: REXJSXHTXGTZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Nonan-5-yl)-3-phenoxypyrazine: is an organic compound that belongs to the class of pyrazines Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nonan-5-yl)-3-phenoxypyrazine typically involves the reaction of a nonyl-substituted hydrazine with a phenoxy-substituted diketone. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Nonan-5-yl)-3-phenoxypyrazine can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazine N-oxide.

    Reduction: Formation of the reduced pyrazine derivative.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: 2-(Nonan-5-yl)-3-phenoxypyrazine is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its aromatic properties make it useful in fluorescence-based assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure can be exploited to design molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Nonan-5-yl)-3-phenoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nonyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The phenoxy group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    2-(Nonan-5-yl)-3-methoxypyrazine: Similar structure but with a methoxy group instead of a phenoxy group.

    2-(Nonan-5-yl)-3-ethoxypyrazine: Similar structure but with an ethoxy group instead of a phenoxy group.

    2-(Nonan-5-yl)-3-butoxypyrazine: Similar structure but with a butoxy group instead of a phenoxy group.

Uniqueness: 2-(Nonan-5-yl)-3-phenoxypyrazine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. The phenoxy group can participate in various interactions, making the compound versatile in different applications.

Properties

CAS No.

5008-87-7

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-nonan-5-yl-3-phenoxypyrazine

InChI

InChI=1S/C19H26N2O/c1-3-5-10-16(11-6-4-2)18-19(21-15-14-20-18)22-17-12-8-7-9-13-17/h7-9,12-16H,3-6,10-11H2,1-2H3

InChI Key

REXJSXHTXGTZTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)C1=NC=CN=C1OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.